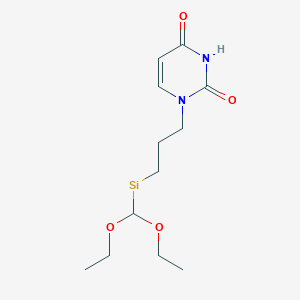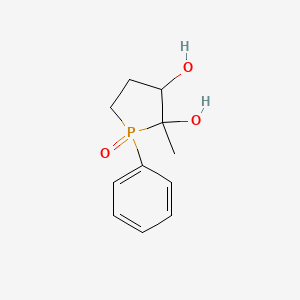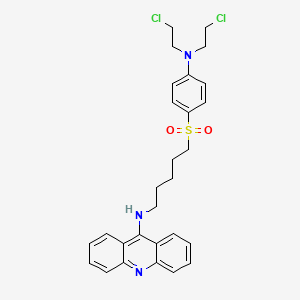![molecular formula C13H14OS B14302900 1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one CAS No. 113975-64-7](/img/structure/B14302900.png)
1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylsulfanyl)bicyclo[410]heptan-2-one is a compound that belongs to the class of bicyclic molecules These molecules are characterized by their unique structure, which includes two interconnected rings
Métodos De Preparación
The synthesis of 1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one typically involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. This process is often catalyzed by metals such as platinum (Pt) or gold (Au). The reaction conditions are carefully controlled to ensure the formation of the desired bicyclic structure . Industrial production methods may involve similar catalytic processes, with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one can undergo a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool in biochemical studies.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs and treatments.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptan-2-one:
Bicyclo[3.1.1]heptane: This compound features a different ring system, which affects its chemical properties and reactivity.
Bicyclo[4.1.0]heptane: This compound is structurally similar but lacks the phenylsulfanyl group, which significantly alters its chemical behavior.
The uniqueness of this compound lies in its specific combination of a bicyclic structure with a phenylsulfanyl group, which imparts distinct chemical and biological properties .
Propiedades
| 113975-64-7 | |
Fórmula molecular |
C13H14OS |
Peso molecular |
218.32 g/mol |
Nombre IUPAC |
1-phenylsulfanylbicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C13H14OS/c14-12-8-4-5-10-9-13(10,12)15-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 |
Clave InChI |
PEARURIEXZHMKH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC2(C(=O)C1)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid](/img/no-structure.png)


![1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302857.png)



